3,4-Dichloro-2-pyridinemethanamine
CAS No.: 1266114-28-6
Cat. No.: VC2850750
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1266114-28-6 |
---|---|
Molecular Formula | C6H6Cl2N2 |
Molecular Weight | 177.03 g/mol |
IUPAC Name | (3,4-dichloropyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 |
Standard InChI Key | JVLPQZHALVHAHK-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1Cl)Cl)CN |
Canonical SMILES | C1=CN=C(C(=C1Cl)Cl)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,4-Dichloro-2-pyridinemethanamine features a pyridine core with two chlorine atoms at positions 3 and 4, and a methanamine group (-CH₂NH₂) at position 2. This arrangement creates a molecule with both electrophilic and nucleophilic sites, making it potentially useful for diverse chemical transformations.
The structural formula can be represented as:
-
Molecular Formula: C₆H₆Cl₂N₂
-
IUPAC Name: (3,4-Dichloropyridin-2-yl)methanamine
Electronic and Steric Properties
The pyridine nitrogen atom contributes to the electron deficiency of the aromatic ring, while the two chlorine atoms at positions 3 and 4 further withdraw electron density. This creates an electronically distinct environment compared to other dichlorinated pyridines such as 3,5-Dichloro-2,4,6-trifluoropyridine. The methanamine group at position 2 introduces a basic site and hydrogen-bonding capabilities to the molecule.
The steric arrangement of the substituents likely influences the reactivity profile of the compound, particularly in nucleophilic aromatic substitution reactions where the chlorine atoms serve as potential leaving groups. The proximity of the methanamine group to one of the chlorine atoms may also affect intramolecular interactions and reactivity patterns.
Chemical Reactivity
Based on the structure of 3,4-Dichloro-2-pyridinemethanamine and related compounds, the following reactive sites can be anticipated:
Reactive Site | Expected Reactivity | Potential Reactions |
---|---|---|
Chlorine atoms | Susceptible to nucleophilic substitution | Replacement with amines, alcohols, thiols |
Primary amine | Nucleophilic character | Alkylation, acylation, imine formation |
Pyridine nitrogen | Weak base, potential for coordination | Metal coordination, alkylation, oxidation |
Benzylic position | Activated C-H bonds | Oxidation, radical reactions |
Synthesis Methods
From Chlorinated Pyridine Precursors
A feasible synthetic route might involve starting from a suitable 3,4-dichloropyridine derivative, followed by functionalization at position 2. This could involve:
-
Lithiation at position 2 of 3,4-dichloropyridine
-
Reaction with a formylating agent to introduce a formyl group
-
Conversion of the aldehyde to an amine via reductive amination or oxime formation followed by reduction
From Aminopyridine Derivatives
Another potential approach could build on the synthesis methods described for 3-amino-2-chloro-4-alkylpyridines in patent literature, which involves multiple steps including:
-
Formation of a pyridine ring with appropriate substitution pattern
-
Strategic introduction of chlorine atoms
-
Functionalization to introduce the methanamine group
The patent on preparing 3-amino-2-chloro-4-alkylpyridines describes a multi-step process involving cyanoacetamide and ethyl acetoacetate, followed by chlorination and reduction steps, which could potentially be adapted for the synthesis of structurally related compounds .
Challenges in Synthesis
The synthesis of 3,4-Dichloro-2-pyridinemethanamine likely presents several challenges:
-
Regioselective chlorination of the pyridine ring
-
Introduction of the methanamine group without affecting the chlorine substituents
-
Purification and separation from potential byproducts
-
Handling potentially reactive intermediates
Physical Properties
Physical State and Appearance
Based on structurally similar compounds, 3,4-Dichloro-2-pyridinemethanamine would likely be a crystalline solid at room temperature, possibly with a white to off-white appearance. Related compounds like 3,4-Dichloroaniline are solid materials with distinctive crystalline structures .
Solubility Profile
The solubility profile of 3,4-Dichloro-2-pyridinemethanamine can be estimated based on similar structures:
Solvent Type | Expected Solubility | Reasoning |
---|---|---|
Water | Low to moderate | Due to primary amine group improving hydrophilicity |
Alcohols | Moderate to good | Hydrogen bonding capabilities |
Ethers | Moderate | Interaction with polar aprotic solvents |
Chlorinated solvents | Good | Similar polarity profiles |
Hydrocarbons | Poor | Insufficient interactions with nonpolar solvents |
Spectroscopic Properties
The spectroscopic characteristics of 3,4-Dichloro-2-pyridinemethanamine would be valuable for identification and characterization. Based on related structures, the following spectral features might be expected:
Infrared Spectroscopy
Key IR bands would likely include:
-
N-H stretching vibrations (~3300-3500 cm⁻¹)
-
C-H stretching of the methylene group (~2900-3000 cm⁻¹)
-
C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹)
-
C-Cl stretching vibrations (~750-800 cm⁻¹)
NMR Spectroscopy
In ¹H NMR, characteristic signals would likely include:
-
Aromatic protons of the pyridine ring (δ ~7.5-8.5 ppm)
-
Methylene protons adjacent to the amine (δ ~3.8-4.2 ppm)
-
Amino protons (δ ~1.5-2.0 ppm, broad signal)
Mass Spectrometry
Mass spectrometric analysis would show a characteristic isotope pattern due to the presence of two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximately 9:6:1 ratio, similar to the pattern observed in other dichlorinated compounds like those described in the search results .
Applications and Uses
Chemical Intermediate Applications
As a bifunctional molecule with both electrophilic (chlorine atoms) and nucleophilic (amine group) sites, 3,4-Dichloro-2-pyridinemethanamine could serve as a valuable intermediate in the synthesis of:
-
Heterocyclic compounds with more complex substitution patterns
-
Cross-coupling reaction substrates for carbon-carbon bond formation
-
Ligands for coordination chemistry and catalysis
Agricultural Chemistry
Chlorinated pyridine derivatives have established uses in agricultural chemistry, particularly as components of herbicides, fungicides, and insecticides. The specific substitution pattern in 3,4-Dichloro-2-pyridinemethanamine might confer useful properties for such applications, though specific activities would need to be determined through experimental testing.
Analytical Methods
Identification and Characterization Techniques
The identification and characterization of 3,4-Dichloro-2-pyridinemethanamine would likely involve multiple complementary techniques:
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Gas Chromatography (GC) for volatile sample analysis
-
Thin-Layer Chromatography (TLC) for reaction monitoring
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) for structural elucidation
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
-
Infrared Spectroscopy (IR) for functional group identification
Similar compounds like N1-(3-Pyridylmethyl)-2,4-dichloroaniline have been characterized using techniques such as Q Exactive Orbitrap and various spectroscopic methods, indicating these would be appropriate for 3,4-Dichloro-2-pyridinemethanamine as well .
Current Research and Developments
Structure-Activity Relationship Studies
Research on related pyridine derivatives has focused on establishing structure-activity relationships for various applications. For 3,4-Dichloro-2-pyridinemethanamine, the unique substitution pattern could be explored to determine how it affects:
-
Binding to biological targets
-
Reactivity in organic transformations
-
Physical properties compared to isomeric compounds
Synthetic Methodology Developments
Advanced synthetic methods for preparing substituted pyridines continue to evolve, potentially offering more efficient routes to compounds like 3,4-Dichloro-2-pyridinemethanamine. These might include:
-
Catalytic methods for selective functionalization
-
One-pot procedures to minimize isolation of intermediates
-
Green chemistry approaches to reduce environmental impact
The patent literature describes methods for preparing related compounds such as 3-amino-2-chloro-4-alkylpyridines, highlighting ongoing interest in developing efficient synthetic routes to functionalized pyridines .
Applications in Materials Science
Heterocyclic compounds like 3,4-Dichloro-2-pyridinemethanamine have potential applications in materials science, including:
-
Components of functional materials
-
Precursors for polymeric materials
-
Building blocks for supramolecular assemblies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume